N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide is a compound known for its significant role as a nicotinic α-7 receptor ligand. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders such as Alzheimer’s disease and schizophrenia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide typically involves the preparation of indazole-3-carboxylic acid as a key starting material. One method involves the reaction of indazole-3-carboxylic acid with 1-azabicyclo[2.2.2]octan-3-amine under specific conditions . The reaction is usually carried out in the presence of acetic acid and water, with hydrochloric acid as a catalyst .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure safety and economic viability. The reaction is conducted in a controlled environment, often using a jacketed reactor to maintain the desired temperature and pressure . The product is then purified through crystallization or other suitable methods to achieve the required purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in the study of nicotinic acetylcholine receptors.
Biology: Investigated for its role in modulating neurotransmitter release.
Medicine: Explored for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: Utilized in the development of pharmaceuticals targeting nicotinic receptors.
Wirkmechanismus
The compound exerts its effects by binding to the nicotinic α-7 receptor, a type of acetylcholine receptor found in the brain. This binding modulates the receptor’s activity, influencing neurotransmitter release and neuronal signaling pathways. The exact molecular targets and pathways involved include the modulation of calcium ion channels and the activation of intracellular signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azabicyclo[2.2.2]octan-3-one: Known for its role in the synthesis of tropane alkaloids.
1-Azabicyclo[2.2.2]octan-3-yl acetate: Used in various chemical synthesis applications.
Uniqueness
N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide is unique due to its specific binding affinity for the nicotinic α-7 receptor, making it a valuable compound for therapeutic research and development .
Eigenschaften
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-15(14-11-3-1-2-4-12(11)17-18-14)16-13-9-19-7-5-10(13)6-8-19/h1-4,10,13H,5-9H2,(H,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCYUSKWBHUVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.